

# Semaglutide vs. Other Incretin-Based Therapies: A Comparative Meta-Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive review of the efficacy, safety, and cardiovascular outcomes of **semaglutide** in comparison to other glucagon-like peptide-1 receptor agonists (GLP-1 RAs) and dual-incretin agonists.

This guide provides a detailed meta-analysis of **semaglutide** against other leading incretin-based therapies, including liraglutide, dulaglutide, and the dual glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptor agonist, tirzepatide. The information is curated for researchers, scientists, and drug development professionals, presenting quantitative data from pivotal clinical trials, detailed experimental protocols, and visualizations of key biological and procedural pathways.

## Efficacy Outcomes: Glycemic Control and Weight Reduction

Incretin-based therapies have revolutionized the management of type 2 diabetes and obesity. **Semaglutide**, a potent GLP-1 RA, has demonstrated significant efficacy in improving glycemic control and promoting weight loss. Meta-analyses of large-scale clinical trials consistently show its superiority or non-inferiority compared to other agents in its class and beyond.

## Comparative Efficacy in Glycemic Control (HbA1c Reduction)



A meta-analysis of five trials demonstrated that once-weekly **semaglutide** resulted in a significantly greater reduction in hemoglobin A1c (HbA1c) compared to other GLP-1 RAs and dipeptidyl peptidase-4 (DPP-4) inhibitors.[1] Specifically, the mean difference in HbA1c reduction favored **semaglutide** by -0.38% against other GLP-1 RAs and by -1.14% against DPP-4 inhibitors.[1]

When compared head-to-head with tirzepatide, a dual GIP/GLP-1 receptor agonist, higher doses of tirzepatide have shown a more pronounced effect on HbA1c reduction.[2] A network meta-analysis revealed that tirzepatide 15 mg was the most efficacious in reducing HbA1c, followed by tirzepatide 10 mg and **semaglutide** 2.0 mg.[2]

| Comparison                         | Mean Difference in HbA1c<br>Reduction (95% CI) | Reference |  |
|------------------------------------|------------------------------------------------|-----------|--|
| Semaglutide vs. Other GLP-1<br>RAs | -0.38% (-0.62, -0.15)                          | [1]       |  |
| Semaglutide vs. DPP-4 Inhibitors   | -1.14% (-1.53, -0.75)                          | [1]       |  |
| Tirzepatide 15 mg vs. Placebo      | -1.96%                                         | [2]       |  |
| Semaglutide 2.0 mg vs. Placebo     | -1.59%                                         | [2]       |  |
| Tirzepatide vs. Semaglutide        | Tirzepatide showed superior<br>HbA1c reduction | [2][3]    |  |

### **Comparative Efficacy in Weight Loss**

**Semaglutide** has demonstrated robust weight loss effects. Compared to other GLP-1 RAs and DPP-4 inhibitors, **semaglutide** treatment leads to significantly greater weight reduction.[1] A meta-analysis showed a mean weight loss difference of -2.50 kg in favor of **semaglutide** when compared to other GLP-1 RAs and -3.19 kg when compared to DPP-4 inhibitors.[1]

The dual agonist tirzepatide has shown even greater potential for weight reduction. Pooled analysis from clinical trials indicates that tirzepatide is superior to **semaglutide** in reducing



body weight, with a dose-dependent relationship observed.[4][5] One meta-analysis reported a mean difference of -4.84 kg in weight change favoring tirzepatide over **semaglutide**.

| Comparison                         | Mean Difference in Weight<br>Loss (95% CI) | Reference |  |
|------------------------------------|--------------------------------------------|-----------|--|
| Semaglutide vs. Other GLP-1<br>RAs | -2.50 kg (-3.91, -1.09)                    | [1]       |  |
| Semaglutide vs. DPP-4 Inhibitors   | -3.19 kg (-3.66, -2.72)                    | [1]       |  |
| Tirzepatide vs. Semaglutide        | -4.84 kg (-6.21, -3.47)                    |           |  |
| Semaglutide vs. Dulaglutide        | -2.71 kg (-3.58, -1.85)                    | [6]       |  |
| Semaglutide vs. Liraglutide        | -2.53 kg (-4.07, -0.98)                    | [6]       |  |

### **Safety Profile: Adverse Events**

The most commonly reported adverse events associated with incretin-based therapies are gastrointestinal in nature. Meta-analyses have shown that **semaglutide**-treated patients have a significantly higher incidence of gastrointestinal side effects compared to other incretin-based therapies.[1] These events are typically mild to moderate in severity and tend to decrease over time.

| Comparison                                         | Outcome                                                                        | Reference |
|----------------------------------------------------|--------------------------------------------------------------------------------|-----------|
| Semaglutide vs. Other Incretin-<br>Based Therapies | Higher incidence of gastrointestinal side effects                              | [1]       |
| Tirzepatide vs. Semaglutide                        | Both drugs increased<br>gastrointestinal adverse events<br>compared to placebo | [2]       |
| Semaglutide vs. Dulaglutide                        | No significant difference in risk for adverse events                           | [6]       |
| Semaglutide vs. Liraglutide                        | No significant difference in risk for adverse events                           | [6]       |
|                                                    |                                                                                |           |



#### **Cardiovascular Outcomes**

Cardiovascular outcome trials (CVOTs) have been crucial in establishing the broader benefits of incretin-based therapies beyond glycemic control.

A combined analysis of the SUSTAIN 6 and PIONEER 6 trials showed that **semaglutide** significantly reduced the risk of major adverse cardiovascular events (MACE), a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke, with a hazard ratio (HR) of 0.76 compared to placebo.[7] This effect was primarily driven by a reduction in non-fatal stroke.[7]

The LEADER trial demonstrated that liraglutide also significantly reduced the risk of MACE.[5] [8] Similarly, the REWIND trial showed a significant reduction in MACE with dulaglutide.[9] The SURPASS-CVOT trial, a head-to-head comparison, demonstrated that tirzepatide was non-inferior to dulaglutide for MACE and showed a reduction in all-cause mortality.[10][11] A meta-analysis of GLP-1 RA CVOTs confirmed a significant 10% relative risk reduction in MACE for the class.[12]



| Trial (Drug)                                     | Primary Outcome<br>(MACE) vs.<br>Placebo/Comparat<br>or | Key Findings                                                                   | Reference |
|--------------------------------------------------|---------------------------------------------------------|--------------------------------------------------------------------------------|-----------|
| SUSTAIN 6 & PIONEER 6 (Semaglutide)              | HR: 0.76 (95% CI:<br>0.62, 0.92) vs.<br>Placebo         | Significant reduction in MACE, driven by non-fatal stroke.                     | [7]       |
| LEADER (Liraglutide)                             | HR: 0.87 (95% CI:<br>0.78, 0.97) vs.<br>Placebo         | Significant reduction in MACE and cardiovascular death.                        | [5][8]    |
| REWIND (Dulaglutide)                             | HR: 0.88 (95% CI:<br>0.79, 0.99) vs.<br>Placebo         | Significant reduction in MACE.[9]                                              |           |
| SURPASS-CVOT<br>(Tirzepatide vs.<br>Dulaglutide) | Non-inferior to Dulaglutide for MACE                    | Tirzepatide showed a reduction in all-cause mortality compared to dulaglutide. | [10][11]  |

# Experimental Protocols of Key Clinical Trial Programs

The findings presented in this guide are based on robust data from several large-scale, randomized, controlled clinical trial programs. Below are the generalized methodologies for these key programs.

#### **SUSTAIN Program (Subcutaneous Semaglutide)**

- Objective: To evaluate the efficacy and safety of once-weekly subcutaneous semaglutide in adults with type 2 diabetes.
- Design: A series of phase 3a, multicenter, randomized, double-blind or open-label, active- or placebo-controlled trials.[13]



- Participants: Adults with type 2 diabetes with inadequate glycemic control on one or more antidiabetic drugs. The SUSTAIN 6 trial specifically enrolled patients at high cardiovascular risk.[3]
- Interventions: Once-weekly subcutaneous **semaglutide** (0.5 mg or 1.0 mg) compared with placebo or active comparators (e.g., sitagliptin, exenatide extended-release, insulin glargine, dulaglutide).[1][2][13]
- Key Endpoints: The primary endpoint for most SUSTAIN trials was the change in HbA1c from baseline.[13] For SUSTAIN 6, the primary endpoint was the time to first occurrence of a major adverse cardiovascular event (MACE).[3]

#### **PIONEER Program (Oral Semaglutide)**

- Objective: To assess the efficacy and safety of once-daily oral semaglutide in adults with type 2 diabetes.
- Design: A series of phase 3a, randomized, double-blind or open-label, active- or placebocontrolled trials.
- Participants: Adults with type 2 diabetes at various stages of the disease, including drugnaïve patients and those on various background therapies.[9][14] The PIONEER 6 trial focused on patients with high cardiovascular risk.[7]
- Interventions: Once-daily oral **semaglutide** (3 mg, 7 mg, or 14 mg) compared with placebo or active comparators (e.g., empagliflozin, sitagliptin, liraglutide).[9]
- Key Endpoints: The primary endpoint was typically the change in HbA1c from baseline.[4]
   [14] PIONEER 6 assessed cardiovascular safety with MACE as the primary endpoint.[7]

#### **SURPASS Program (Tirzepatide)**

- Objective: To evaluate the efficacy and safety of once-weekly tirzepatide in adults with type 2 diabetes.
- Design: A series of phase 3, multicenter, randomized, open-label or double-blind, active- or placebo-controlled trials.[5][15]



- Participants: Adults with type 2 diabetes with inadequate glycemic control on various background therapies.[5][6]
- Interventions: Once-weekly subcutaneous tirzepatide (5 mg, 10 mg, or 15 mg) compared with placebo, **semaglutide**, or insulin analogues.[5][7]
- Key Endpoints: The primary endpoint was the change in HbA1c from baseline.[7] The SURPASS-CVOT specifically evaluated cardiovascular outcomes compared to dulaglutide.
   [16]

#### **LEADER Program (Liraglutide)**

- Objective: To determine the long-term effect of liraglutide on cardiovascular events in subjects with type 2 diabetes.[4]
- Design: A long-term, multicenter, international, randomized, double-blind, placebo-controlled trial.[4]
- Participants: 9,340 adults with type 2 diabetes and high cardiovascular risk.[5]
- Interventions: Once-daily subcutaneous liraglutide (up to 1.8 mg) or placebo, in addition to standard of care.[5]
- Key Endpoints: The primary outcome was the time to the first occurrence of a composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (MACE).[8]

#### **REWIND Program (Dulaglutide)**

- Objective: To assess the cardiovascular outcomes of once-weekly dulaglutide in a broad population of adults with type 2 diabetes.
- Design: A randomized, double-blind, placebo-controlled trial with a median follow-up of 5.4 years.[9]
- Participants: 9,901 adults with type 2 diabetes with and without established cardiovascular disease.[6][9]



- Interventions: Once-weekly subcutaneous dulaglutide (1.5 mg) or placebo, in addition to standard of care.[9]
- Key Endpoints: The primary outcome was the first occurrence of the composite MACE endpoint.[1]

## Signaling Pathways and Experimental Workflows GLP-1 Receptor Signaling Pathway

Incretin-based therapies exert their effects by activating the GLP-1 receptor, a G-protein coupled receptor expressed in various tissues, including pancreatic beta cells, the brain, and the cardiovascular system. Activation of the GLP-1 receptor initiates a cascade of intracellular signaling events that lead to enhanced glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and increased satiety.



Click to download full resolution via product page

Caption: GLP-1 Receptor Signaling Cascade.

#### **Generalized Clinical Trial Workflow**

The clinical trials assessing incretin-based therapies generally follow a standardized workflow, from patient recruitment to data analysis, ensuring robustness and comparability of the results.





Click to download full resolution via product page

Caption: A Typical Clinical Trial Workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Dulaglutide and cardiovascular and heart failure outcomes in patients with and without heart failure: a post-hoc analysis from the REWIND randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Researching Cardiovascular Events With a Weekly Incretin in Diabetes American College of Cardiology [acc.org]
- 3. Effects of GLP-1 receptor agonists on cardiovascular outcomes in patients with type 2 diabetes and chronic kidney disease: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. adameetingnews.org [adameetingnews.org]
- 7. Semaglutide (SUSTAIN and PIONEER) reduces cardiovascular events in type 2 diabetes across varying cardiovascular risk PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajmc.com [ajmc.com]
- 9. lilly.com [lilly.com]
- 10. hcplive.com [hcplive.com]
- 11. Tirzepatide's Heart Benefit is Similar to Dulaglutide's [medscape.com]
- 12. Cardiovascular outcomes with glucagon-like peptide-1 receptor agonists in patients with type 2 diabetes: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tirzepatide Demonstrates Cardioprotective Effects in SURPASS-CVOT Trial | Digimed Updates [digimedupdates.com]
- 14. cochranelibrary.com [cochranelibrary.com]
- 15. Original Article [sciencehub.novonordisk.com]
- 16. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]



 To cite this document: BenchChem. [Semaglutide vs. Other Incretin-Based Therapies: A Comparative Meta-Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3030467#semaglutide-vs-other-incretin-based-therapies-a-meta-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com